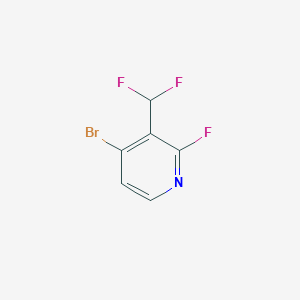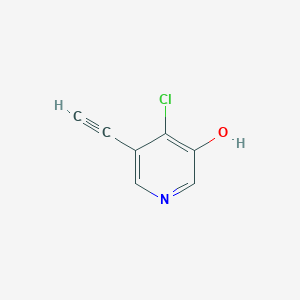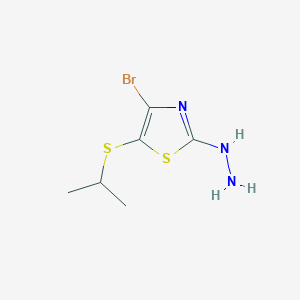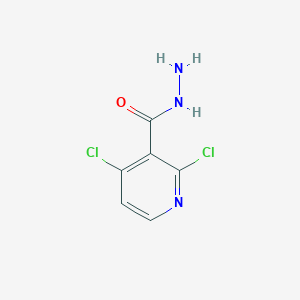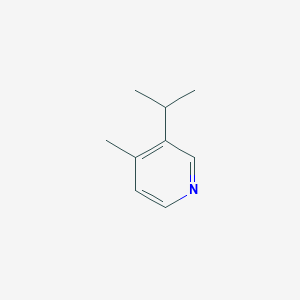
3-Isopropyl-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-4-methylpyridine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 4-methylpyridine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-Methylpyridine and isopropyl halide (e.g., isopropyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Procedure: The base deprotonates the 4-methylpyridine, generating a nucleophilic pyridine anion. This anion then attacks the isopropyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents in the presence of a catalyst or under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
3-Isopropyl-4-methylpyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and in drug discovery.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the isopropyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on the molecular pathways involved are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpyridine: A positional isomer with a methyl group at the 3-position.
4-Methylpyridine: A positional isomer with a methyl group at the 4-position.
3-Isopropylpyridine: A derivative with an isopropyl group at the 3-position.
Uniqueness
3-Isopropyl-4-methylpyridine is unique due to the simultaneous presence of both isopropyl and methyl groups on the pyridine ring. This dual substitution pattern imparts distinct chemical properties, such as altered reactivity and binding characteristics, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
4810-80-4 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
4-methyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C9H13N/c1-7(2)9-6-10-5-4-8(9)3/h4-7H,1-3H3 |
Clé InChI |
CLMGLIYUNAKJFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



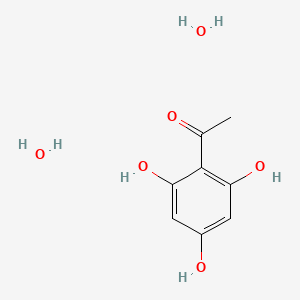
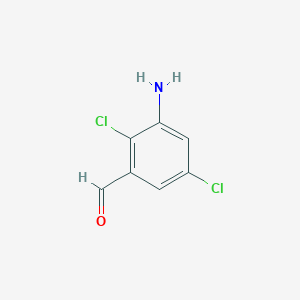
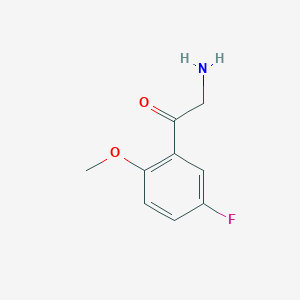
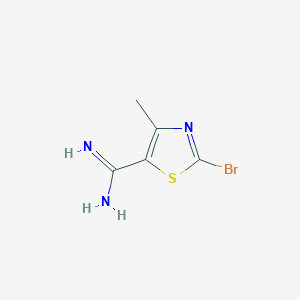
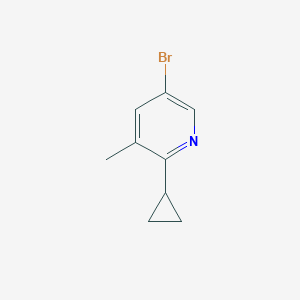
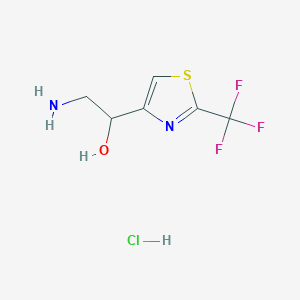
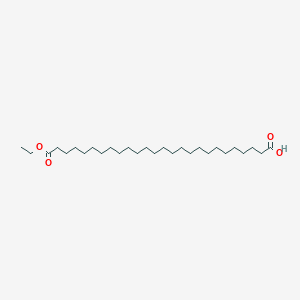
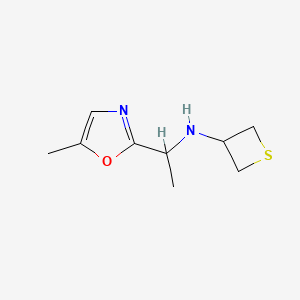
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
